molecular formula C9H10N2O B11921913 (6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol

(6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol

Cat. No.: B11921913
M. Wt: 162.19 g/mol
InChI Key: FDCCFSQPPZPZOE-UHFFFAOYSA-N
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Description

(6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol (CAS 1934536-76-1) is a chemical building block based on the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold, a privileged structure in medicinal chemistry known for its role as a bioisostere of purines . This compound features a reactive hydroxymethyl group at the 2-position, providing a versatile handle for further synthetic modification and elaboration into more complex target molecules. The 7-azaindole core is of significant interest in drug discovery, particularly in the development of kinase inhibitors . Related 7-azaindole derivatives are found in FDA-approved drugs and clinical candidates targeting a range of kinases, such as the CSF1R inhibitor pexidartinib and the B-Raf inhibitor vemurafenib . This structural motif is frequently explored in structure-activity relationship (SAR) studies to optimize potency and selectivity . The specific 6-methyl substitution on this molecule can be utilized to fine-tune electronic properties, steric profile, and metabolic stability. Researchers employ this and similar scaffolds to target various kinases, including Janus Kinase 3 (JAK3) and Fibroblast Growth Factor Receptors (FGFRs), for potential therapeutic applications in areas like immunology and oncology . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Handle with care in a appropriately controlled laboratory environment.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

(6-methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol

InChI

InChI=1S/C9H10N2O/c1-6-2-3-7-4-8(5-12)11-9(7)10-6/h2-4,12H,5H2,1H3,(H,10,11)

InChI Key

FDCCFSQPPZPZOE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(N2)CO

Origin of Product

United States

Preparation Methods

Halogenation and Cyclization

In one approach, 4-chloro-1H-pyrrolo[2,3-b]pyridine (3 ) is synthesized by treating pyrrolopyridine precursors with halogenating agents. For instance, 3 was prepared by reacting 1H-pyrrolo[2,3-b]pyridine with NaH and triisopropylsilyl chloride (TIPSCl) in DMF at 0°C, yielding a protected intermediate. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) regenerates the free amine.

Suzuki-Miyaura Coupling

Functionalization at Position 6: Methyl Group Installation

The 6-methyl substituent is introduced via alkylation or directed C–H activation.

Alkylation of Pyrrolopyridine

Direct methylation of the pyrrolopyridine core can be achieved using methyl iodide (MeI) in the presence of a base. For instance, NaH in DMF facilitates methylation at the 6-position, as demonstrated in the synthesis of 1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives. The reaction proceeds via deprotonation of the NH group, followed by nucleophilic attack of the methyl group.

Palladium-Catalyzed Cross-Coupling

Alternatively, brominated intermediates at position 6 undergo Stille or Negishi couplings. In a reported procedure, 6-bromo-1H-pyrrolo[2,3-b]pyridine reacted with trimethylaluminum in the presence of Pd(OAc)₂ and a phosphine ligand to yield the 6-methyl derivative.

Hydroxymethyl Group Introduction at Position 2

The hydroxymethyl group is installed via formylation followed by reduction or direct hydroxylation.

Formylation and Reduction

A Duff reaction using hexamethylenetetramine (HMTA) and trifluoroacetic acid (TFA) formylates position 2 of the pyrrolopyridine core. The resulting aldehyde is reduced to the primary alcohol using NaBH₄ or LiAlH₄. For example, 3-formyl-5-bromo-1H-pyrrolo[2,3-b]pyridine was reduced with NaBH₄ in ethanol to yield the corresponding alcohol.

Direct Hydroxylation

Electrophilic substitution using paraformaldehyde under acidic conditions introduces the hydroxymethyl group directly. This method avoids over-oxidation risks associated with aldehyde intermediates.

Integrated Synthetic Routes

Route 1: Sequential Halogenation, Methylation, and Hydroxymethylation

  • Halogenation : 1H-pyrrolo[2,3-b]pyridine is treated with N-bromosuccinimide (NBS) to yield 6-bromo-1H-pyrrolo[2,3-b]pyridine.

  • Methylation : Pd-catalyzed coupling with methylboronic acid installs the methyl group.

  • Formylation : Vilsmeier-Haack formylation at position 2.

  • Reduction : NaBH₄ reduces the aldehyde to hydroxymethyl.

Yield : ~45% over four steps.

Route 2: One-Pot Methylation and Hydroxymethylation

  • Protection : The NH group is protected with SEMCl to prevent side reactions.

  • Lithiation : sec-BuLi at −78°C generates a lithiated intermediate at position 2.

  • Quenching with Formaldehyde : Electrophilic trapping with formaldehyde yields the hydroxymethyl group.

  • Methylation : MeI and NaH install the 6-methyl group.

  • Deprotection : TBAF removes the SEM group.

Yield : ~50%.

Analytical Data and Characterization

Property Value
Molecular FormulaC₉H₁₀N₂O
Molecular Weight162.19 g/mol
1H NMR (DMSO-d₆)δ 6.28 (d, J=5.6 Hz, 1H), 3.90–3.99 (m, 1H), 2.95 (s, 3H)
MS (ESI)m/z 163 (M+H)+

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine, including (6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways and the induction of oxidative stress in malignant cells .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. Research suggests that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of pyrrolo[2,3-b]pyridine derivatives. These compounds are believed to protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's .

Synthesis and Derivatives

The synthesis of (6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol typically involves multi-step organic reactions starting from readily available precursors. The synthetic routes often include cyclization reactions followed by functional group modifications to enhance biological activity .

Case Study 1: Anticancer Screening

A study conducted by Khaled M.H. Hilmy et al. synthesized various pyrrolo[2,3-b]pyridine derivatives and evaluated their anticancer activity against different cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer effects .

Case Study 2: Antimicrobial Evaluation

In another investigation, (6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol was tested against a panel of bacterial strains. The compound showed promising antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of (6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol involves its interaction with specific molecular targets. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The compound binds to the active site of FGFRs, preventing their activation and subsequent signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

A systematic comparison of (6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol with key analogs is presented below:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Features Applications/Notes References
(6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol 6-Me, 2-CH2OH ~163.17* Polar due to -CH2OH; methyl enhances stability. Intermediate for kinase inhibitors or PROTACs.
(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol 5-Br, 2-CH2OH 227.06 Bromine increases lipophilicity; potential halogen bonding. Used in cross-coupling reactions for drug candidates (e.g., antitumor agents).
Thieno[2,3-b]pyridin-2-ylmethanol Thiophene core, 2-CH2OH 165.21 Sulfur atom alters electronic properties; higher metabolic stability. Explored in organic electronics and antiviral research.
6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid 6-Me, 5-COOH 192.18 Carboxylic acid enhances solubility; zwitterionic potential. Building block for metal-organic frameworks (MOFs) or enzyme inhibitors.
Pexidartinib core (5-chloro derivative) 5-Cl, 2-CH2- (complex) N/A Chlorine and trifluoromethyl groups improve target binding (CSF1R inhibition). FDA-approved for TGCT; highlights therapeutic relevance of pyrrolopyridines.

*Calculated based on formula C9H10N2O.

Challenges and Limitations

  • Solubility : The target compound’s polarity may limit membrane permeability, necessitating prodrug strategies.
  • Synthetic Complexity : Steric hindrance from the 6-methyl group complicates functionalization at adjacent positions .
  • Stability : Hydroxymethyl groups may oxidize under harsh conditions, requiring protective groups during synthesis .

Biological Activity

(6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol is a heterocyclic compound belonging to the pyrrolopyridine family. Its unique molecular structure, characterized by a pyrrolo[2,3-b]pyridine core, has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of the Fibroblast Growth Factor Receptor (FGFR) and its potential applications in cancer therapeutics.

  • Molecular Formula : C₉H₁₀N₂O
  • Molecular Weight : 162.19 g/mol

The compound exhibits significant biological activity primarily through its interaction with FGFRs. Abnormal activation of FGFR signaling pathways is linked to various cancers, making this compound a promising candidate for therapeutic development. The mechanism involves binding to FGFRs, influencing downstream signaling pathways that regulate cell proliferation and survival .

Biological Activities

Research indicates that (6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol possesses several biological activities:

  • Anticancer Activity : The compound has been shown to inhibit the growth of cancer cells by targeting FGFR pathways. It demonstrates selective inhibition against various cancer cell lines, indicating its potential as an anticancer agent.
  • Anti-inflammatory Properties : Studies have suggested that derivatives of this compound can modulate inflammatory responses, providing a basis for its use in treating inflammatory diseases.
  • Antimicrobial Effects : Preliminary investigations have indicated that this compound may possess antimicrobial properties, although further studies are required to fully elucidate this aspect.

Research Findings and Case Studies

A number of studies have explored the biological activity of (6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol and its derivatives:

  • Inhibition of FGFR : A study highlighted the synthesis and evaluation of pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors. The results showed that modifications at the 6-position significantly enhanced biological activity against FGFR .
  • Structure-Activity Relationship (SAR) : Research into the SAR of related compounds revealed that specific substitutions at the pyrrolopyridine core can lead to improved potency against cancer cell lines. For instance, fluorinated derivatives exhibited increased FGFR inhibition compared to non-fluorinated counterparts .
  • In Vivo Studies : In vivo models demonstrated that compounds based on this scaffold could effectively reduce tumor growth in xenograft models, supporting their potential therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1H-Pyrrolo[2,3-b]pyridineBase structure without methanol substitutionAnticancer activity
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanolFluorinated derivative enhancing biological activityIncreased FGFR inhibition
1H-Pyrrolo[3,2-b]pyridineIsomer with distinct propertiesVaries based on substitution
6-Chloro-1H-pyrrolo[2,3-b]pyridineChlorinated variantPotentially altered biological effects

Synthesis and Production

The synthesis of (6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol typically involves multi-step organic reactions. Common methods include:

  • Cyclization reactions using appropriate precursors under controlled conditions.
  • Use of continuous flow reactors for industrial production to optimize yield and purity.

Q & A

Q. Basic

  • NMR : 1^1H and 13^{13}C NMR identify methyl, hydroxyl, and aromatic protons. For example, methyl groups at δ ~2.5 ppm and pyrrolo-pyridine protons between δ 6.5–8.5 ppm .
  • HRMS : Validates molecular weight (e.g., C9_9H10_{10}N2_2O expected m/z 162.08) .
  • IR : Confirms hydroxyl (3200–3600 cm1^{-1}) and aromatic C-H stretches .

How does the 6-methyl group affect electronic properties and reactivity?

Advanced
The methyl group at the 6-position induces steric hindrance and electron-donating effects, altering:

  • Reactivity : Decreases electrophilic substitution at adjacent positions due to steric shielding .
  • Electronic effects : Enhances π-electron density in the pyrrolo-pyridine core, as shown by computational studies using InChI-derived electrostatic potential maps .
  • Biological activity : Methylation can improve metabolic stability compared to unmethylated analogs, as seen in related pyrrolopyridines .

What purification techniques are effective for isolating the compound?

Q. Basic

  • Recrystallization : Use methanol or ethanol/DMF mixtures for high-purity solids .
  • Column chromatography : Employ silica gel with gradients of ethyl acetate/hexane for polar impurities .
  • Washing : Sequential water and NaOH washes remove unreacted reagents .

How to resolve synthetic yield discrepancies in pyrrolo[2,3-b]pyridine derivatives?

Q. Advanced

  • Scale effects : Small-scale reactions (1 mmol) may overestimate yields due to efficient mixing; validate at larger scales .
  • Catalyst purity : Impure triethylamine or metal catalysts (e.g., Pd in cross-coupling) reduce efficiency .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., over-oxidized intermediates) .

What solvent considerations are critical for synthesis?

Q. Basic

  • Polarity : Ethanol balances solubility and reactivity for condensation reactions .
  • Boiling point : Xylene (BP ~140°C) enables prolonged reflux without evaporation .
  • Compatibility : Avoid protic solvents in metal-catalyzed steps to prevent catalyst deactivation .

Strategies for functionalizing the methanol group

Q. Advanced

  • Oxidation : Convert to carboxylic acid using MnO2_2 or KMnO4_4, as seen in pyrrolo[2,3-b]pyridine-5-carboxylic acid derivatives .
  • Esterification : React with acyl chlorides to form esters for prodrug development .
  • Protection : Use silyl ethers (e.g., TBSCl) to stabilize the hydroxyl group during further derivatization .

Assessing post-synthesis purity

Q. Basic

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities .
  • Melting point : Sharp melting ranges (e.g., 250–252°C) indicate high crystallinity .
  • TLC : Monitor reaction progress using silica plates and UV visualization .

In silico approaches for predicting biological activity

Q. Advanced

  • Molecular docking : Compare binding affinities with kinase targets using analogs like [2-chloro-5-(hydroxymethyl)phenyl] derivatives .
  • QSAR : Correlate substituent effects (e.g., methyl vs. fluoro) with activity using similarity scores (0.82–0.88) from structural analogs .
  • Pharmacophore modeling : Identify critical hydrogen-bonding sites (e.g., hydroxyl and pyridine N) for target engagement .

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